molecular formula C11H15ClFNOS B1459232 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1448030-48-5

2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

Cat. No. B1459232
CAS RN: 1448030-48-5
M. Wt: 263.76 g/mol
InChI Key: NOAJGVDWZMBUHY-UHFFFAOYSA-N
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Description

2-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride (FDPH) is a synthetic compound that has recently been used in a variety of scientific research applications. FDPH is a cyclic compound that was first synthesized in the late 1990s, and has since been studied for its potential in various research applications. FDPH has the potential to act as a receptor agonist, modulator, and even an inhibitor of various biochemical and physiological processes. Additionally, this paper will provide an overview of the potential future directions for FDPH research.

Scientific Research Applications

Sigma Receptor Ligands

The synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran compounds, including derivatives similar to "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]," have been detailed. These compounds have shown significant potency as sigma 1 ligands, displaying high selectivity against other receptors such as sigma 2, 5-HT 1A, 5-HT 6, 5-HT 7, alpha 1A, alpha 2, and NMDA receptors. The N-benzyl derivative, N-cyclohexylmethyl derivative, and the N-p-fluorobenzyl derivative represent the most potent compounds of this series binding with Ki values of 0.32, 0.29, and 0.62 nM, respectively, indicating their potential as sigma receptor ligands (Oberdorf et al., 2008).

Antimycobacterial Activity

Derivatives of "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]" have been synthesized and evaluated for their antimycobacterial potency against both active and dormant Mycobacterium tuberculosis. One compound, 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], demonstrated significant potency in active TB with a MIC of 8.23 µM. It also showed more efficacy than Isoniazid and Rifampicin against dormant TB, making it a promising candidate for drug development due to its potential against both active and dormant stages of TB (Alluri et al., 2017).

NOP Receptor Imaging

A novel radioligand for the nociceptin/orphanin FQ peptide (NOP) receptor, designed for PET brain imaging, was developed. This radioligand, identified as (S)-3-(2'-fluoro-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]-1-yl)-2-(2-fluorobenzyl)-N-methylpropanamide (11C-NOP-1A), demonstrated high affinity (Ki, 0.15 nM) and appropriate lipophilicity for PET brain imaging. The utility of 11C-NOP-1A for quantifying NOP receptors in the monkey brain was assessed, showing promise for measuring NOP receptors in the human brain as well (Kimura et al., 2011).

properties

IUPAC Name

2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAJGVDWZMBUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 2
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 3
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 4
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 5
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 6
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

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